3-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol
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Overview
Description
3-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol is an organic compound that belongs to the class of propanolamines It features a pyrazole ring substituted with amino and hydroxyl groups, making it both a primary amine and a primary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol typically involves the reaction of 1,5-dimethyl-1H-pyrazole with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the alkylation of 1,5-dimethyl-1H-pyrazole with a suitable halogenated propanol derivative, followed by reduction to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The choice of reagents and conditions would be optimized for cost-effectiveness and yield.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amino group could produce secondary or tertiary amines.
Scientific Research Applications
3-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological activities and influence metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-aminopropan-1-ol: A simpler compound with similar functional groups but lacking the pyrazole ring.
3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine: A compound with a similar structure but different functional groups.
Uniqueness
3-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol is unique due to the presence of both amino and hydroxyl groups on a pyrazole ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C8H15N3O |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-amino-1-(1,5-dimethylpyrazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H15N3O/c1-6-7(5-10-11(6)2)8(12)3-4-9/h5,8,12H,3-4,9H2,1-2H3 |
InChI Key |
SPMNVJKBYOXKFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C(CCN)O |
Origin of Product |
United States |
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